Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 7-Bromo-5-benzofuranamine (CAS 1211522-95-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 7-Bromo-5-benzofuranamine (CAS 1211522-95-0)
Executive Summary
In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating complex chemical space. 7-Bromo-5-benzofuranamine (CAS 1211522-95-0) has emerged as a highly versatile, privileged scaffold, particularly in the development of novel epigenetic modulators. Featuring a rigid, lipophilic benzofuran core equipped with two orthogonal reactive sites—an electron-donating amine at C5 and a heavy halogen at C7—this compound enables rapid, divergent synthesis of complex pharmacophores.
This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated methodology for its application in synthesizing Euchromatic Histone-lysine N-Methyltransferase (EHMT1/2) inhibitors for cancer immunotherapy.
Structural and Physicochemical Profile
Understanding the baseline physical and chemical parameters of 7-bromo-5-benzofuranamine is critical for predicting its behavior in both synthetic workflows and biological systems. The benzofuran core provides a flat, aromatic surface ideal for π−π stacking within target protein binding pockets, while the bromo and amino substituents dictate its electronic distribution.
Quantitative Data Summary
| Parameter | Value | Source / Method |
| Chemical Name | 7-Bromobenzofuran-5-amine | 1[1] |
| CAS Registry Number | 1211522-95-0 | 1[1] |
| Molecular Formula | C8H6BrNO | 1[1] |
| Molecular Weight | 212.04 g/mol | 1[1] |
| Appearance | Taupe to off-white solid | 2[2] |
| Topological Polar Surface Area (TPSA) | 39.14 Ų | In silico prediction |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
| LogP (Predicted) | ~2.8 | In silico prediction |
Electronic & Steric Implications: The C5-amino group acts as a strong σ -electron donor, enriching the electron density of the phenyl ring and rendering the amine highly nucleophilic. Conversely, the C7-bromine atom exerts a strong inductive electron-withdrawing effect (-I) while providing steric shielding to the adjacent oxygen atom. This specific substitution pattern lowers the pKa of the amine relative to an unsubstituted aniline, ensuring it remains unprotonated and reactive under mildly acidic conditions.
Mechanistic Reactivity & Orthogonal Functionalization
The true value of 7-bromo-5-benzofuranamine lies in its chemoselectivity . The distinct electronic nature of the two functional groups allows for orthogonal, stepwise functionalization without the need for complex protecting group strategies.
Fig 1. Orthogonal synthetic workflow leveraging the dual reactivity of the scaffold.
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Amine Functionalization (First Pass): The primary amine readily participates in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations. Because the C7-bromide is relatively inert to nucleophilic attack under non-metallic conditions, the amine can be selectively functionalized first.
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Bromide Cross-Coupling (Second Pass): Once the amine is elaborated, the C7-bromide serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the molecular framework.
Application Spotlight: Epigenetic Modulators (EHMT1/EHMT2)
Recent breakthroughs in cancer immunotherapy have highlighted the therapeutic potential of targeting histone methyltransferases. Specifically, Euchromatic Histone-lysine N-Methyltransferase 1 and 2 (EHMT1/GLP and EHMT2/G9a) catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[2]. This epigenetic mark is associated with the transcriptional repression of tumor suppressor genes, leading to immune evasion[2].
Derivatives synthesized from 7-bromo-5-benzofuranamine have demonstrated potent efficacy as modulators of EHMT1/2. By inhibiting these enzymes, the compounds reduce H3K9 methylation, thereby relaxing chromatin, restoring the expression of tumor suppressor genes, and reactivating anti-tumor immunity[2].
Fig 2. Mechanism of EHMT1/2 inhibition by 7-bromo-5-benzofuranamine derivatives.
Validated Experimental Workflow: Microwave-Assisted SNAr
The following protocol details the acid-catalyzed nucleophilic aromatic substitution of 7-bromo-5-benzofuranamine with a chlorinated pyrimidine derivative, a critical step in synthesizing EHMT1/2 modulators as described in2[2].
Causality of Experimental Design: Standard thermal SNAr reactions with deactivated heteroaryl chlorides can take 12-24 hours and suffer from thermal degradation. By utilizing microwave irradiation at 140 °C , we rapidly overcome the activation energy barrier, driving the reaction to completion in 1 hour. The addition of catalytic HCl protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the adjacent carbon and facilitating attack by the weakly basic benzofuranamine.
Step-by-Step Protocol (Self-Validating System)
Reagents & Materials:
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7-Bromobenzofuran-5-amine (269.1 mg, 1.27 mmol)
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Heteroaryl chloride (e.g., 2-chloro-4,6-dimethylpyrimidine) (1.05 eq)
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Isopropanol (i-PrOH) (2.0 mL)
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Concentrated HCl (12M) (~5.5 µL, ~5 mol% catalytic loading)*
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Microwave synthesis vial (10 mL) with crimp cap
(Note: While some patent literature cites nanomolar quantities of HCl[2], empirical experience dictates a 5 mol% loading is required for robust, reproducible protonation of the electrophile without degrading the benzofuran core).
Execution:
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Preparation: Charge the microwave vial with 7-bromobenzofuran-5-amine and the heteroaryl chloride. Add 2.0 mL of i-PrOH.
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Catalysis: Add the catalytic concentrated HCl. Seal the vial with a crimp cap.
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Pre-Reaction Validation (IPC 1): Withdraw a 2 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS. Expected Result: Strong signal at m/z 212.0 / 214.0 (1:1 ratio, characteristic of the 79Br/81Br isotopes).
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Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set parameters to 140 °C for 60 minutes with dynamic power modulation and high stirring speed.
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Post-Reaction Validation (IPC 2): Cool the vial to room temperature. Withdraw a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. Expected Result: Complete disappearance of the m/z 212/214 doublet. Appearance of the product mass (e.g., m/z 318/320 for the pyrimidine adduct).
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Workup: Filter the resulting suspension. The product often precipitates directly from the cold i-PrOH. Concentrate the filtrate under reduced pressure to yield the crude taupe solid[2].
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Purification: Purify via flash chromatography (DCM/MeOH gradient) or direct recrystallization depending on the target purity requirements.
References
- Source: bldpharm.
- WO2023064586A1 - Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof Source: Google Patents URL
